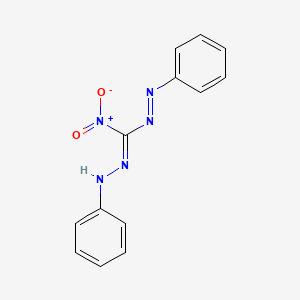

(Z,E)-3-nitro-1,5-diphenylformazan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-anilino-1-nitro-N-oxido-N-oxo-N-phenyliminomethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-18(20)13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H/b16-13-,17-15? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUWJIOBITTCE-OVIREHMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structural Isomerism, Tautomerism, and Conformational Analysis

Geometric Isomerism (Z/E and Cis/Trans Configurations) of the Formazan (B1609692) Backbone

The presence of C=N and N=N double bonds in the formazan chain leads to geometric isomerism. psu.edudergipark.org.tr The arrangement of substituents around these bonds can be described using either cis/trans or the more systematic E/Z nomenclature. dergipark.org.tr For the formazan backbone, four primary geometric isomers are possible: trans-syn, cis-syn, trans-anti, and cis-anti. psu.edudergipark.org.tr The "trans" and "cis" descriptors refer to the orientation around the N=N bond, while "syn" and "anti" describe the arrangement around the C=N bond. psu.edu

More recently, the E/Z notation has been adopted to provide a less ambiguous description of the configuration around the N1–N2, N2–C3, and C3–N4 bonds. dergipark.org.tr X-ray diffraction studies have identified three main configurational combinations in crystalline formazans: EZZ, EEZ, and EEE. dergipark.org.tr The specific isomer adopted is largely influenced by the steric bulk of the substituent at the central carbon atom (the 3-position). dergipark.org.trrsc.org

Syn/Anti Isomerism Around C=N and N=N Bonds

| Isomer Configuration | Chelate Structure Possibility | Associated Color |

| trans-syn | Favorable | Red |

| cis-syn | Sterically hindered | - |

| trans-anti | Not possible | Yellow |

| cis-anti | Not possible | Yellow |

This table summarizes the relationship between geometric isomerism, the potential for chelation, and the observed color in formazans.

Tautomeric Equilibria and Intramolecular Proton Transfer

Tautomerism in formazans involves the migration of a proton, typically between the N1 and N5 nitrogen atoms, facilitated by the conjugated system. rsc.orgresearchgate.net This intramolecular proton transfer is a dynamic process that leads to an equilibrium between different tautomeric forms. rsc.orgresearchgate.net For many years, formazans were thought to be resonance hybrids, but it is now understood that they exist as rapidly equilibrating tautomeric pairs. researchgate.net

The stability of certain formazan isomers is significantly enhanced by the formation of an intramolecular hydrogen bond between the N-H group and a nitrogen atom of the azo group (N-H…N). psu.edursc.org This interaction leads to the formation of a stable, quasi-aromatic six-membered ring, often referred to as a chelate ring. psu.edursc.org The presence of this strong intramolecular hydrogen bond is a defining feature of the chelated structure and influences many of the compound's properties. rsc.org In NMR spectroscopy, the proton involved in this hydrogen bond typically appears as a downfield signal. psu.edu

The electronic nature of the substituents on the phenyl rings and at the 3-position can shift the tautomeric equilibrium. rsc.org Electron-withdrawing groups, such as the nitro group in (Z,E)-3-nitro-1,5-diphenylformazan, can influence the acidity of the N-H proton and the basicity of the acceptor nitrogen atom, thereby affecting the position of the tautomeric equilibrium. tubitak.gov.tr For instance, the presence of a nitro group can weaken the intramolecular hydrogen bond, leading to an upfield shift of the NH proton signal in the NMR spectrum. tubitak.gov.tr Computational studies have shown that for 1,5-bis(phenyl)-3-nitroformazans, the EZZ configuration, stabilized by an N-H…N intramolecular hydrogen bond, is generally the most stable. dergipark.org.trresearchgate.net

Conformational Analysis of Formazan Structures

The flexibility of the formazan backbone allows for various spatial arrangements or conformations. psu.edursc.org The planarity of the molecule is often influenced by the formation of intramolecular hydrogen bonds and the steric interactions between substituents. rsc.org

The intramolecular hydrogen bond in chelated formazans results in the formation of a pseudo-six-membered ring. psu.eduresearchgate.net This ring system imparts a degree of rigidity and planarity to the molecule. rsc.org The EZZ isomer, which is characteristic of formazans with bulky substituents at the 3-position like a nitro group, is stabilized by this pseudo-six-membered chelate ring. psu.edudergipark.org.tr Quantum-chemical calculations have confirmed that this EZZ configuration is often the most stable conformation for such compounds. psu.edudergipark.org.tr In contrast, other isomers like the EEZ form may be stabilized by a five-membered ring involving an N2-HN5 bond. dergipark.org.tr

Electronic Structure and Advanced Spectroscopic Investigations

Electronic Transitions and Chromophoric Properties

The vibrant color of formazans is a direct result of electronic transitions within their unique molecular structure. nih.govijcrt.org The characteristic chain of atoms, -N=N-C=N-NH-, acts as a chromophore, a part of the molecule responsible for its color. psu.edu The color arises from the absorption of specific wavelengths of visible light, which promotes electrons from a lower energy state (ground state) to a higher energy state (excited state). recentscientific.com

π-π* and n-π* Transitions in Formazan (B1609692) Chromophores

The electronic transitions observed in formazans are primarily of two types: π-π* (pi to pi star) and n-π* (n to pi star). nih.govijcrt.org The formazan chromophore contains a series of alternating single and double bonds, creating a conjugated system of π-electrons. benthamopen.com

π-π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. frontiersin.org They are characteristic of conjugated systems and are responsible for the strong absorption bands observed in the ultraviolet-visible (UV-Vis) spectra of formazans. psu.eduscirp.org These transitions are sensitive to the nature of substituents on the phenyl rings and the solvent used. scirp.orgresearchgate.net The spectra of triphenylformazans typically show four distinct absorption bands. psu.edu The first two, in the range of 216-239 nm and 240-285 nm, are attributed to π-π* transitions within the phenyl groups. psu.edu A third band, between 300-350 nm, is due to a π-π* transition within the hydrogen-chelated ring formed by the azo and hydrazone groups. psu.edu The fourth, broad band, which is characteristic of the formazan structure, appears between 410-500 nm and is also due to π-π* transitions within the N=N group, influenced by charge transfer throughout the molecule. psu.edu

n-π Transitions:* These are lower-energy transitions that involve the excitation of an electron from a non-bonding orbital (n), typically on a nitrogen atom, to a π* antibonding orbital. frontiersin.org In unsubstituted formazan, the lowest electronic transition is of the n-π* type. frontiersin.org For 1,3,5-triphenylformazan (B1222628), this transition has a very low oscillator strength, meaning it is not a major contributor to the visible absorption spectrum. frontiersin.org

The intense coloration of formazans is primarily due to the π-π* transitions of the electrons within the azo-hydrazone chromophore. nih.gov Oxidation of formazans leads to the formation of colorless tetrazolium salts, as the conjugated system is disrupted. nih.gov

Influence of Substituents, including Nitro Groups, on Absorption Maxima

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectra of formazans are significantly influenced by the presence of substituent groups on the aromatic rings. benthamopen.comresearchgate.net Both electron-donating and electron-withdrawing groups can cause shifts in the absorption bands.

Electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) generally cause a bathochromic shift (a shift to longer wavelengths) in the λmax values. researchgate.netnih.gov This is because these groups increase the electron density in the conjugated system, making it easier for the π-π* transition to occur. researchgate.net

Electron-withdrawing groups , such as the nitro group (NO2) and carboxylic acid group (COOH), typically cause a hypsochromic shift (a shift to shorter wavelengths). researchgate.netrsc.org These groups decrease the electron density in the conjugated system, increasing the energy required for the π-π* transition. researchgate.net For instance, in a study of 3-substitutedphenyl-1,5-diphenylformazans, it was observed that the presence of –NO2 and –COOH groups resulted in a shift of λmax towards the blue region of the spectrum. researchgate.net The magnitude of this shift depends on the nature and position of the substituent on the phenyl ring. researchgate.net

The position of the nitro group on the phenyl ring also plays a crucial role. For example, the acid-strengthening effect of a nitro group is greater in the para position compared to the meta position, which in turn affects the electronic properties and absorption spectra of the molecule. jcsp.org.pk In some cases, a nitro group can lead to a significant hypsochromic shift due to the formation of an intramolecular hydrogen bond between the N-H proton and an oxygen atom of the nitro group, which can weaken the charge transfer within the formazan skeleton. rsc.org

The following table summarizes the UV-Vis absorption data for some nitro-substituted formazans:

| Compound | Solvent | λmax (nm) |

| 1-(4-nitrophenyl)-3,5-diphenylformazan | Ethanol | 413 |

| 1-(3-nitrophenyl)-3,5-diphenylformazan | Ethanol | 341 |

| 1-(2-nitrophenyl)-3,5-diphenylformazan | Ethanol | 331.91 |

| 1-(4-methylphenyl)-3-(4-nitrophenyl)-5-phenyl formazan | Ethanol | 404.21 |

| 1-(4-nitrophenyl)-3-(4-nitrophenyl)-5-phenyl formazan | Ethanol | 354.77 |

| Data sourced from scirp.org |

Nuclear Magnetic Resonance (NMR) Studies for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of formazans, including their tautomeric forms and conformational dynamics. uwo.ca

Elucidation of Tautomeric Forms via N-H Chemical Shifts

Formazans can exist in different tautomeric forms due to the migration of a proton. psu.edu The chemical shift of the N-H proton in the ¹H NMR spectrum is particularly informative for understanding the structure and hydrogen bonding within the molecule. psu.edutubitak.gov.tr

A downfield chemical shift for the N-H proton, typically in the region of δ 14-16 ppm, is indicative of a strong intramolecular hydrogen bond, which stabilizes a chelated, six-membered ring structure. psu.edutubitak.gov.tr This chelation is a common feature in many formazans. psu.edu Conversely, an upfield shift of the N-H signal to around δ 10 ppm suggests a weakening of this intramolecular hydrogen bond. psu.edu

In a study of novel formazan derivatives, the characteristic N-H proton signals were observed as singlets in the downfield region between 14.31 and 15.06 ppm, confirming the presence of intramolecular hydrogen bonds. tubitak.gov.tr For 1-(3-nitrophenyl)-3,5-diphenylformazan, the N-H proton appears as a singlet at δ 7.227 ppm in CDCl₃. scirp.org In another study, the N-H proton of a nitro-substituted formazan (FNB) was observed at δ 14.00 ppm, while for another derivative (FDNB) with an ortho-nitro group, the signal shifted upfield to 11.60 ppm. rsc.org This upfield shift was attributed to the weakening of the intramolecular hydrogen bond due to the electronic effect of the ortho-nitro group. rsc.org

Conformational Dynamics by Variable Temperature NMR

Variable temperature (VT) NMR spectroscopy is a technique used to study the dynamic processes in molecules, such as the rotation around single bonds and the interconversion between different conformers. mdpi.comnih.gov By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. mdpi.com

In molecules with restricted rotation, such as some formazans and their derivatives, different conformers may give rise to separate sets of signals in the NMR spectrum at low temperatures. mdpi.comnih.gov As the temperature is increased, the rate of interconversion between the conformers increases. mdpi.com At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad signal. mdpi.com From the coalescence temperature and the difference in chemical shifts between the signals of the individual conformers at low temperature, the rotational energy barrier (ΔG‡) can be calculated. mdpi.com

Infrared (IR) Spectroscopic Analysis of Bonding Features

The positions of the stretching bands for these groups can indicate whether the formazan exists in a chelated or non-chelated form. psu.edudergipark.org.tr

Chelated Structures: In formazans with an intramolecular hydrogen bond forming a six-membered ring, the stretching frequencies of the C=N, N=N, and N-H bonds are typically observed at lower frequencies. psu.edu This is due to the delocalization of π-electrons within the conjugated system, which decreases the double bond character of the C=N and N=N bonds. psu.edu The C=N stretching band in chelated formazans is typically found in the range of 1500-1510 cm⁻¹. psu.edudergipark.org.tr The N-H stretching band in these structures is often weak or absent. psu.edu

Non-Chelated Structures: In the absence of a chelate ring, the C=N stretching band appears at a higher frequency, typically between 1551-1561 cm⁻¹. psu.edudergipark.org.tr The shift to higher frequencies is attributed to the breaking of the hydrogen bond and the loss of resonance stabilization. psu.edudergipark.org.tr

For nitro-substituted formazans, the IR spectrum also shows characteristic bands for the nitro group (NO₂). The following table summarizes the characteristic IR absorption bands for some nitro-substituted formazans.

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N=N Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) |

| 1-(4-nitrophenyl)-3,5-diphenylformazan | 2970 | 1556 | 1415 | 1556, 1303 |

| 1-(3-nitrophenyl)-3,5-diphenylformazan | 3000 | - | 1417 | 1548, 1302 |

| 1-(2-nitrophenyl)-3,5-diphenylformazan | 3086 | - | 1419 | 1555, 1302 |

| 1-(4-methylphenyl)-3-(4-nitrophenyl)-5-phenyl formazan | 2968 | - | 1410 | 1540, 1301 |

| 1-(4-nitrophenyl)-3-(4-nitrophenyl)-5-phenyl formazan | 2988 | - | 1418 | 1548, 1299 |

| Data sourced from scirp.org |

Vibrational Modes Associated with C=N, N=N, and N-H Bonds

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of specific bonds within a molecule. In formazans, the stretching vibrations of the C=N, N=N, and N-H bonds are of particular interest as they are characteristic of the formazan core.

Studies on various formazan derivatives have identified the C=N stretching vibration in the range of 1520-1530 cm⁻¹. researchgate.net The N=N stretching absorption is typically observed in the region of 1330-1455 cm⁻¹. wisdomlib.org For the N-H bond, stretching modes for different substituted formazans have been reported in the range of 3000-3600 cm⁻¹ and 2850-3120 cm⁻¹. wisdomlib.org

The presence of a nitro group (NO₂) in (Z,E)-3-nitro-1,5-diphenylformazan introduces additional vibrational modes. Aromatic nitro compounds typically exhibit strong absorption bands due to asymmetric and symmetric stretching vibrations of the NO₂ group at approximately 1485-1570 cm⁻¹ and 1320-1370 cm⁻¹, respectively. wisdomlib.org

The precise frequencies of these vibrational modes can be influenced by the electronic effects of substituents and the presence of intramolecular interactions, such as hydrogen bonding.

Table 1: Characteristic Vibrational Modes in Formazans

| Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=N | Stretching | 1520-1530 |

| N=N | Stretching | 1330-1455 |

| N-H | Stretching | 2850-3600 |

| NO₂ (Aromatic) | Asymmetric Stretching | 1485-1570 |

Evidence for Intramolecular Hydrogen Bonding and Chelation

A significant feature of the formazan structure is the potential for intramolecular hydrogen bonding, leading to the formation of a stable six-membered chelate ring. wisdomlib.orgrsc.org This interaction occurs between the N-H proton and a nitrogen atom of the azo group (-N=N-). psu.edu

The existence of this intramolecular hydrogen bond has been a subject of extensive study, with computational and spectroscopic evidence supporting its presence. rsc.orgpsu.edu Ab initio studies on formazan and 3-nitroformazan have shown that the trans-syn-s-cis conformation, which is stabilized by an N-H···N hydrogen bridge, is the most stable form, at least in the gas phase. rsc.org This chelation contributes to the planarity of a large part of the molecule. researchgate.net

The presence of the intramolecular hydrogen bond influences the vibrational frequencies of the involved bonds. The stretching bands of C=N, N=N, and N-H are observed at lower frequencies in the chelated form due to the delocalization of π-electrons within the six-membered ring. wisdomlib.orgpsu.edu For instance, the N=N stretching band of the chelated form of triphenylformazan (B7774302) is located at a lower wavenumber (1357 cm⁻¹) compared to the non-chelated form (1418 cm⁻¹). wisdomlib.org Similarly, lower N-H stretching frequencies (3011-3090 cm⁻¹) are indicative of a chelate structure. wisdomlib.org

Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence for intramolecular hydrogen bonding. A downfield shift of the N-H proton signal (around δ 16 ppm) is characteristic of strong intramolecular hydrogen bonding. psu.edu

Advanced Mass Spectrometry for Molecular Architecture Confirmation (Beyond Basic Identification)

While basic mass spectrometry can determine the molecular weight of this compound, advanced techniques provide detailed information about its molecular architecture through the analysis of fragmentation patterns. tutorchase.com The way a molecule breaks apart upon ionization in the mass spectrometer offers clues to its structural components. libretexts.org

The fragmentation of aromatic nitro compounds, such as this compound, follows characteristic pathways. Common fragmentation patterns for aromatic nitro compounds include the loss of the nitro group ([M-NO₂]⁺), as well as the loss of NO ([M-NO]⁺) and O ([M-O]⁺). researchgate.netyoutube.com

For the formazan backbone, fragmentation can involve the cleavage of the various nitrogen-nitrogen and carbon-nitrogen bonds. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. tutorchase.comlibretexts.org For example, the formation of stable ions like the phenyl cation (m/z 77) is a common feature in the mass spectra of phenyl-substituted compounds. youtube.com

The analysis of the mass spectrum of 4-nitropyrazole, a related nitro-containing heterocyclic compound, shows the expected fragments associated with the nitro group, including [M–O]⁺•, [M–NO]⁺, and [M–NO₂]⁺. researchgate.net The loss of the NO₂ substituent is a predominant breakdown process. researchgate.net

By piecing together the information from these characteristic fragment ions, a detailed picture of the molecular structure of this compound can be constructed and confirmed.

Table 2: Common Fragment Ions in the Mass Spectrometry of Aromatic Nitro Compounds

| Fragment Ion | Description |

|---|---|

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-NO]⁺ | Loss of a nitric oxide radical |

| [M-O]⁺ | Loss of an oxygen atom |

Coordination Chemistry and Metal Complexation Research

Ligand Design and Chelating Properties of (Z,E)-3-nitro-1,5-diphenylformazan and Formazanates

The design of formazan-based ligands is centered on their unique NNC-N-N backbone, which, upon deprotonation, yields a robust chelating system. The properties of the resulting formazanate ligand can be systematically altered by changing the substituents at the N(1), N(5), and C(3) positions, which in turn influences the stability, geometry, and reactivity of their metal complexes.

Deprotonation of a formazan (B1609692), such as this compound, at the N-H group creates a monoanionic, bidentate N,N-donor ligand known as a formazanate. nih.gov These ligands are structurally analogous to the well-studied β-diketiminates but possess a distinct electronic framework due to the presence of four nitrogen atoms. The resulting formazanate anion features a delocalized π-electron system across the N-N-C-N-N core. This delocalization is responsible for the intense color of formazanate compounds and their rich electrochemical properties. The formazanate ligand typically forms a stable six-membered chelate ring with a metal ion through coordination of the two terminal nitrogen atoms.

The introduction of a strong electron-withdrawing group, such as the nitro (NO₂) group at the central C(3) position of the for an ligand backbone, significantly modulates its electronic properties and, consequently, its coordination characteristics. The nitro group's inductive and resonance effects lower the energy of the ligand's molecular orbitals.

This modification has several important consequences for the resulting metal complexes:

Enhanced Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the formazan's N-H proton, facilitating deprotonation and complex formation.

Redox Potential Modification: The NO₂ group makes the formazanate ligand a better π-acceptor and stabilizes reduced forms of the complex, thereby shifting the redox potentials of the metal center or the ligand itself.

Structural Influence: The position and orientation of the nitro group can impact the solid-state packing and intermolecular interactions of the resulting metal complexes. mpg.de Studies on related ligand systems have shown that a nitro group at the 3-position can be oriented out-of-plane with the ligand's aromatic system, potentially influencing the spin state of the coordinated metal ion. mpg.de This demonstrates that the electronic influence of the nitro group can translate into tangible effects on the magnetic properties of the complex. mpg.de

Synthesis and Characterization of Metal Formazanate Complexes

The synthesis of metal complexes using 3-nitro-1,5-diphenylformazanate typically involves the reaction of the deprotonated ligand with a suitable metal salt. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm their composition and structure.

Research has demonstrated the successful synthesis and characterization of several transition metal complexes with 3-nitroformazan ligands. nih.gov

Nickel(II) Complexes: The reaction of 3-nitroformazans with nickel(II) sources can yield different products depending on the reaction conditions and the steric bulk of the N-aryl substituents. Typically, mononuclear complexes with the general formula NiL₂ (where L is the deprotonated formazanate) are formed, in which two bidentate ligands coordinate to the nickel center. nih.gov Alternatively, binuclear, hydroxo-bridged species, [(LNi)₂(μ-OH)₂], can also be produced. nih.gov

Cobalt(III) and Copper(II) Complexes: While detailed studies on Co and Cu complexes of this compound specifically are limited, related 3-cyanoformazan systems with hydroxylphenyl substituents have shown the ligand's ability to act as a trianionic, tetradentate ligand for Co(III). nih.gov Similarly, a copper(II) complex with a methoxyphenyl-substituted 3-cyanoformazan demonstrated tetradentate coordination from a monoanionic ligand. nih.gov These examples highlight the versatile coordination modes available to formazanate ligands beyond simple bidentate chelation.

Palladium(II) Complexes: Although specific synthesis with this compound is not extensively detailed in the literature, the chemistry of Pd(II) often parallels that of Ni(II), suggesting that square planar PdL₂ complexes could be synthesized using similar methodologies.

The characterization of these transition metal complexes typically involves techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. The electronic spectra are particularly informative, providing insight into the ligand-to-metal charge transfer bands influenced by the nitro group. nih.gov

The synthesis of rare-earth metal (REM) complexes with formazanate ligands is an emerging area of research. While specific examples involving this compound are not yet reported in the reviewed literature, established synthetic routes for other monoanionic N-donor ligands provide a likely blueprint. The most common method for preparing REM complexes is salt metathesis. mdpi.comnih.gov

This synthetic strategy would likely involve the reaction of an alkali metal salt of the deprotonated formazanate (e.g., K[L] or Na[L]) with a rare-earth halide precursor (e.g., LnCl₃, where Ln = Lanthanide).

K[Formazanate] + LnCl₃ → [Ln(Formazanate)₃] + 3 KCl

The resulting complexes would likely be homoleptic, containing three formazanate ligands, to satisfy the coordination number preference of the typically larger rare-earth ions. Characterization would involve mass spectrometry, elemental analysis, and, for diamagnetic ions like La³⁺ and Lu³⁺, NMR spectroscopy.

Structural Elucidation of Metal Formazanate Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of metal complexes. The first crystal structures of metal complexes containing 3-cyano- or 3-nitroformazan ligands have been reported, providing crucial insights into their coordination geometries. nih.gov

For nickel(II) complexes, structural analysis has confirmed the formation of mononuclear NiL₂ species where the formazanate acts as a bidentate ligand. nih.gov In these structures, the nickel ion is coordinated by four nitrogen atoms from the two formazanate ligands, typically adopting a square planar or a distorted tetrahedral geometry. The structure of binuclear hydroxo-bridged nickel complexes, [(LNi)₂(μ-OH)₂], has also been confirmed. nih.gov

In complexes of other metals, such as the copper(II) complex of 1,5-bis(2-methoxyphenyl)-3-cyanoformazan, the ligand demonstrates its flexibility by acting in a tetradentate fashion. nih.gov This variability in coordination mode, from bidentate to tetradentate, underscores the rich structural chemistry of formazanate ligands.

The key structural parameters derived from X-ray diffraction, such as metal-nitrogen bond lengths and chelate bite angles, provide quantitative data on the ligand's interaction with the metal center.

| Metal Ion | Likely Complex Type | Coordination Mode of Ligand | Reported Geometry |

| Nickel(II) | Mononuclear (NiL₂) | Bidentate | Square Planar / Tetrahedral |

| Nickel(II) | Binuclear ([(LNi)₂(μ-OH)₂]) | Bidentate | Bridged Dimer |

| Copper(II) | Mononuclear (CuL) | Tetradentate (with suitable substituents) | Distorted Square Planar |

| Cobalt(III) | Mononuclear (CoL) | Tetradentate (with suitable substituents) | Octahedral |

Coordination Geometry and Stereochemistry in Complexes

The deprotonated form of this compound acts as a bidentate ligand, coordinating to metal centers through terminal nitrogen atoms of the characteristic N-N-C-N-N backbone. This coordination typically results in the formation of a stable six-membered chelate ring. The geometry of the resulting complex is dictated by the preferred coordination number of the metal ion and the steric and electronic properties of any co-ligands.

For instance, with platinum(II), formazanate ligands form square planar complexes acs.orgnih.gov. Nickel(II) has been shown to form bis(formazanate) complexes with a symmetrical six-membered chelate structure rsc.org. The coordination environment can also feature five-membered chelate rings, described as the 'open' coordination mode, although the six-membered ring is more common for diarylformazanates rsc.orgnih.gov. The specific stereochemistry is influenced by the substituents on the formazanate ligand; for example, electronically dissimilar N-aryl substituents can make five-membered chelate rings more energetically accessible rsc.org.

Ligand Bite Angle and its Impact on Metal Coordination

The ligand bite angle, defined as the angle between the two donor atoms and the central metal atom (N–M–N), is a critical parameter in coordination chemistry that influences the geometry and stability of the resulting complex wikipedia.org. For bidentate ligands that form six-membered chelate rings, such as formazanates, the bite angle is typically near 90° wikipedia.org. This angle is well-suited for creating stable octahedral and square planar complexes, which prefer angles of approximately 90° cmu.edu.

A ligand's natural bite angle can dictate the preferred arrangement of ligands around a metal center, particularly in flexible geometries like a trigonal bipyramid. A ligand with a 90° bite angle may preferentially occupy apical-equatorial positions, whereas ligands with larger bite angles tend to occupy two equatorial sites wikipedia.org. The rigidity of the formazanate chelate ring, governed by its delocalized π-system, helps to enforce a specific coordination geometry, which in turn affects the catalytic activity and electronic properties of the complex rsc.orgcmu.edu.

Electronic and Spectroscopic Properties of Metal Formazanate Complexes

Metal complexes of formazanates are intensely colored due to strong electronic transitions within the visible spectrum. These properties are a direct consequence of the highly delocalized π-system of the formazanate backbone, which is further modulated by coordination to a metal center.

Formazanate complexes exhibit intense absorption bands in the visible region, which are assigned to π–π* transitions within the ligand's delocalized backbone acs.org. Coordination to a metal center can cause a significant shift in the absorption maxima compared to the free ligand rsc.org. The energy of these transitions is sensitive to the electronic nature of the substituents on the formazanate ligand rsc.org. The presence of the potent electron-withdrawing nitro group in this compound is expected to lower the energy of the ligand's frontier molecular orbitals, thereby influencing the absorption spectrum.

Table 1: Representative UV-Vis Absorption Data for Metal Formazanate Complexes

| Complex Type | Substituent on Formazanate | Absorption Maximum (λmax) | Transition Assignment | Reference |

| Bis(formazanate) Zinc | p-OMe (electron-donating) | ~520-677 nm | π–π* (formazanate-based) | rsc.org |

| Bis(formazanate) Aluminum | Phenyl groups | 478 nm | π–π* (formazanate-based) | acs.org |

| Cyclometalated Platinum(II) Formazanate | p-CN (electron-withdrawing) | ~500-600 nm | π–π* (formazanate-based) | acs.orgrsc.org |

| Cyclometalated Iridium(III) Formazanate | Various aryl groups | 520–677 nm | π–π* (formazanate-based) | rsc.org |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Phenomena

In addition to ligand-centered π–π* transitions, the electronic spectra of formazanate complexes can feature charge-transfer bands. These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those localized on the ligand wikipedia.org.

Ligand-to-Metal Charge Transfer (LMCT): This occurs when an electron is excited from a ligand-based orbital to a metal-based orbital. This process requires an oxidizable ligand and an electron-deficient metal center, resulting in the formal reduction of the metal and oxidation of the ligand nsf.govlibretexts.org.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal d-orbital to a low-lying empty π* orbital on the ligand libretexts.org. This process is common for complexes with π-acceptor ligands and results in the oxidation of the metal center libretexts.org. The electron-withdrawing nitro group on the (Z,E)-3-nitro-1,5-diphenylformazanate ligand lowers the energy of its π* orbitals, making it a better π-acceptor and thus favoring MLCT transitions.

In some systems, such as cyclometalated platinum and iridium formazanate complexes, both ligand-based and MLCT transitions are observed in the same spectrum acs.orgrsc.org. For example, bands attributed to Ir(d) → C^N(π*) transitions have been identified alongside the main formazanate-based absorption rsc.org.

Advanced Spectroscopic Probes of Complex Electronic Structures

To deconstruct the complex electronic structures of formazanate complexes, particularly in their various redox states, advanced spectroscopic techniques are employed. Spectroelectrochemistry is a powerful method that combines UV-Vis-NIR spectroscopy with electrochemistry tdl.orgnih.gov. This technique allows for the in-situ monitoring of changes in the electronic absorption spectrum as the complex is electrochemically oxidized or reduced. It has been used to characterize the distinct spectra of the neutral, radical anion, and dianion forms of formazanate complexes, providing direct insight into the nature of the frontier orbitals involved in the redox processes rsc.orgtdl.org.

Another sophisticated technique, femtosecond resonant inelastic X-ray scattering (RIXS), can uniquely probe changes in the valence electronic structure following a charge-transfer excitation nih.gov. While not yet widely applied to formazanates, RIXS at the nitrogen K-edge can provide specific information about the electron-accepting ligand in an MLCT state and the hole density at the metal center, making it a potent tool for studying charge transfer dynamics nih.gov.

Redox Activity within Metal Formazanate Systems

A defining characteristic of formazanate ligands is their redox-active nature acs.orgrsc.org. This means the ligand itself can actively participate in electron transfer processes, storing and releasing electrons. This property imparts rich electrochemical behavior to their metal complexes, often involving multiple, reversible redox events.

Ligand-Based Redox Processes

The redox activity in metal formazanate systems is predominantly centered on the formazanate ligand rather than the metal ion rsc.orgtdl.org. Cyclic voltammetry studies have shown that formazanate complexes can be electrochemically reduced by multiple electrons in sequential, one-electron steps acs.orgnih.gov. The first two reductions typically populate formazanate-centered frontier orbitals, generating a stable radical anion and subsequently a dianion species acs.orgacs.org.

The reduction potentials are highly sensitive to the substitution pattern on the formazanate ligand. Electron-withdrawing groups, such as the nitro group in this compound, make the complex easier to reduce (i.e., the reduction occurs at a less negative or more positive potential) acs.orgrsc.org. This tunability of redox potentials is a key feature of formazanate chemistry. For example, the formazanate-based reduction potentials in a series of platinum complexes were tuned over a range of approximately 0.8 V by altering the ligand substituents acs.orgnih.gov.

Table 2: Representative Ligand-Based Reduction Potentials for Metal Formazanate Complexes

| Complex Type | Substituent on Formazanate | E1/2 (1st reduction) vs. Fc⁰/⁺ | E1/2 (2nd reduction) vs. Fc⁰/⁺ | Solvent | Reference |

| (Formazanate)AlPh₂ | Phenyl groups | -1.12 V | -2.13 V | THF | acs.org |

| Bis(formazanate)Fe(II) | Phenyl groups | -1.21 V | -2.01 V | Not specified | rsc.org |

| Cyclometalated Pt(II) Formazanate | p-OMe (donating) | -1.98 V | ~ -2.6 V | Not specified | rsc.org |

| Cyclometalated Pt(II) Formazanate | p-CN (withdrawing) | -1.22 V | ~ -1.9 V | Not specified | rsc.org |

| Bis(formazanate)Ni(II) | Phenyl groups | -1.26 V (Eₐ) | - | DMSO | researchgate.net |

Potentials are quasi-reversible unless otherwise noted. Eₐ denotes anodic peak potential for an irreversible process.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Coordination Chemistry

An extensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, there is no accessible data or detailed research findings regarding its coordination chemistry, metal complexation, or the photophysical implications of its metal-ligand orbital mixing.

The synthesis and study of formazan compounds and their coordination complexes with various metal ions is an active area of chemical research. These compounds are known for their versatile coordinating abilities and the interesting photophysical and electrochemical properties of their metal complexes. However, it appears that this compound has not been a subject of such detailed investigations, or at least, the results of any such studies have not been published in readily accessible scientific journals or databases.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the specific topics requested, including the creation of data tables and a detailed discussion of its metal-ligand orbital interactions and their photophysical consequences. The absence of foundational research on the synthesis and characterization of its metal complexes means that any discussion on these advanced topics would be purely speculative.

Further research into the synthesis and characterization of this compound and its behavior as a ligand is required before a comprehensive understanding of its coordination chemistry and related properties can be developed.

Redox Chemistry and Electrochemical Mechanisms

Oxidation Pathways: Formazan (B1609692) to Tetrazolium Salt Conversion

The oxidation of formazans represents the most effective and widely used synthetic route to produce tetrazolium salts. rsc.org This transformation is a hallmark reaction for this class of compounds. psu.edu The process involves an oxidative cyclization of the formazan molecule, resulting in the formation of the stable, five-membered tetrazolium ring.

The electrochemical oxidation of formazans to tetrazolium salts is fundamentally a two-electron process that includes cyclization. rsc.orgrsc.org The precise mechanism of this conversion can, however, vary depending on the molecular structure of the formazan, particularly the nature of the substituents on the phenyl rings. psu.educhem-soc.si

Two primary mechanistic pathways have been identified:

Single-Step Two-Electron Transfer: In many cases, including for certain substituted formazans, the oxidation occurs in a single, concerted step. chem-soc.siresearchgate.net This process involves the transfer of two electrons coupled with a deprotonation reaction, leading directly to the formation of the corresponding tetrazolium cation. researchgate.net

Stepwise One-Electron Transfers: Alternatively, the oxidation can proceed through two distinct, sequential one-electron transfer steps. chem-soc.si The initial one-electron oxidation of the formazan molecule generates a formazan radical intermediate. This radical species is then oxidized in a second one-electron transfer step to yield the final tetrazolium cation. chem-soc.si

For the oxidation of 1,3,5-triphenylformazan (B1222628) in acetonitrile, a detailed mechanistic model has been proposed, described as an e-c-P-e-(d) mechanism. This nomenclature signifies a sequence of an initial e lectrochemical step (electron transfer), followed by a c hemical step (cyclization), a P rotonation step, a second e lectrochemical step, and an optional d eprotonation. rsc.orgrsc.org The presence of a nitro group, as in (Z,E)-3-nitro-1,5-diphenylformazan, is known to significantly influence the electrochemical potentials and can affect the preferred oxidation pathway. researchgate.netnih.gov

| Formazan Derivative | Observed Mechanism | Key Steps | Reference |

|---|---|---|---|

| 1,3,5-Triphenylformazan | Stepwise (e-c-P-e-d) | Initial e⁻ transfer, cyclization, protonation, second e⁻ transfer | rsc.org, rsc.org |

| 1-(o-Cl-phenyl)-3,5-diphenylformazan | Single-Step (2e⁻) | Direct conversion to tetrazolium cation via 2e⁻ transfer | chem-soc.si |

| 1-(m-Cl-phenyl)-3,5-diphenylformazan | Stepwise (1e⁻ + 1e⁻) | Formation of a formazan radical intermediate | chem-soc.si |

During both the oxidation of formazans and the reduction of tetrazolium salts, tetrazolinyl radicals emerge as key intermediates. acs.org These radicals are formed through a single-electron transfer to or from the parent molecule. chem-soc.siacs.org

The formation of a tetrazolinyl radical during formazan oxidation is the central feature of the stepwise mechanism. chem-soc.si These open-shell organic molecules can exhibit significant stability. acs.org Research on biphenylene-fused tetrazolinyl radicals has demonstrated exceptional thermal robustness, with decomposition only beginning at temperatures around 269 °C. acs.orgnih.govresearchgate.net Furthermore, some of these radical species have shown remarkable persistence, with half-lives extending to several days under ambient conditions. acs.orgnih.gov The structure and stability of these radicals are often investigated using Electron Spin Resonance (ESR) spectroscopy, which provides detailed information on their electronic environment through the analysis of hyperfine splitting constants. acs.org

Reduction Pathways: Tetrazolium Salt to Formazan Regeneration

The reduction of tetrazolium salts to regenerate the intensely colored formazans is their most defining characteristic reaction. rsc.orgwikipedia.org This redox transformation is the basis for numerous widely used colorimetric assays in biology and biochemistry, such as the MTT assay for determining cellular viability, where enzymes in living cells catalyze the reduction. wikipedia.orgnih.govconicet.gov.ar

The electrochemical reduction of a tetrazolium salt back to its corresponding formazan is, like the oxidation, a two-electron process. rsc.org The mechanism is generally considered to be the reverse of the oxidation pathway. rsc.orgrsc.org For the 2,3,5-triphenyltetrazolium system, this reverse pathway is described as an e-P-c-e mechanism, involving an initial e lectrochemical step, followed by P rotonation, a c hemical step (ring-opening), and a final e lectrochemical step. rsc.orgrsc.org

Studies on water-soluble tetrazolium salts have shown that the reduction can occur in two distinct steps:

A pH-independent, one-electron reduction to form a stable tetrazolinyl radical. researchgate.net

A subsequent one-electron, one-proton transfer that converts the radical intermediate into the final formazan product. researchgate.net

The elegance of this system lies in the potential for the electron transfers to occur either simultaneously or sequentially. The specific pathway is dictated by the molecular structure and the electrochemical conditions. chem-soc.si The ability to form a relatively stable radical intermediate after a single electron transfer is a key feature that allows for the stepwise nature of both the oxidation and reduction pathways under certain conditions. researchgate.net

| Redox Process | System | Potential (V vs. Ag/AgCl) | Mechanism | Reference |

|---|---|---|---|---|

| Reduction | Water-Soluble Tetrazolium (WST) | -0.20 | 1e⁻ reduction to radical (pH-independent) | researchgate.net |

| Reduction | Water-Soluble Tetrazolium (WST) | -0.47 | 1e⁻/1H⁺ reduction of radical to formazan | researchgate.net |

| Reduction | 2,3,5-Triphenyltetrazolium | -0.45 | 2e⁻ reduction to formazan | rsc.org |

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to investigate the intricate redox mechanisms of the formazan-tetrazolium system. These methods provide critical data on reaction potentials, kinetics, and the number of electrons transferred.

Cyclic Voltammetry (CV): This is the most prominent technique for studying the redox behavior of formazans. rsc.orgrsc.orgrsc.org CV experiments reveal the oxidation and reduction peak potentials, provide insights into the reversibility of the redox processes, and help elucidate the reaction mechanisms. chem-soc.sifrontiersin.org

Chronoamperometry (CA): Often used in conjunction with CV, chronoamperometry helps in determining key parameters such as diffusion coefficients and the total number of electrons involved in the redox reaction. chem-soc.sinih.govrsc.org

Rotating Disc Electrode (RDE) and Ultramicroelectrodes (UME): These specialized electrodes are used for more detailed kinetic and mechanistic studies, allowing for the accurate determination of diffusion coefficients and heterogeneous rate constants. rsc.orgchem-soc.sinih.gov

Through the application of these powerful analytical tools, researchers can construct a detailed picture of the electron and proton transfer events that govern the conversion between this compound and its corresponding tetrazolium salt.

Cyclic Voltammetry (CV) Studies of Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox processes of chemical species. Studies on 3-nitro-1,5-diphenylformazan and its isomers, such as 3-(p-nitrophenyl)-1,5-diphenylformazan (PNF) and 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF), in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), have provided detailed information about their reduction and oxidation potentials. jst.go.jpnih.gov

The electrochemical reduction of these nitro-substituted formazans is a key feature observed in cyclic voltammetry. For instance, in DMSO, both PNF and MNF exhibit distinct cathodic peaks corresponding to the reduction of the nitro group and the formazan ring. jst.go.jpnih.gov The reduction of the nitro group typically occurs at less negative potentials, followed by the reduction of the azo group in the formazan chain.

In a comparative study, the cyclic voltammograms of 1,3,5-triphenylformazan (TPF) and its nitro derivatives (PNF and MNF) were recorded in DMSO. TPF showed a single, sharp cathodic peak corresponding to a one-electron gain. jst.go.jpnih.gov The introduction of the nitro group in PNF and MNF leads to more complex voltammetric profiles, with multiple reduction steps. The first reduction peak is attributed to the reversible one-electron reduction of the nitro group to a radical anion. Subsequent reduction steps at more negative potentials are associated with the irreversible reduction of the formazan ring. jst.go.jpnih.gov

Table 1: Cyclic Voltammetric Data for the Reduction of Nitro-Substituted Diphenylformazans in DMSO

| Compound | Peak Potential (Epc1 vs. Ag/AgCl) | Process |

|---|---|---|

| 3-(p-nitrophenyl)-1,5-diphenylformazan (PNF) | -1.1 V | Reversible 1e- reduction of NO2 group |

| 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) | -1.2 V | Reversible 1e- reduction of NO2 group |

Note: The exact potential values can vary slightly depending on the experimental conditions such as the reference electrode and scan rate.

The oxidation of these compounds has also been investigated. The oxidation process for formazans typically involves the removal of electrons from the N-N=C-N backbone, leading to the formation of a tetrazolium cation. psu.edu The presence of the electron-withdrawing nitro group makes the oxidation of the formazan ring more difficult, shifting the oxidation potentials to more positive values compared to the unsubstituted 1,3,5-triphenylformazan. chem-soc.si

Chronoamperometry for Diffusion Coefficient Determination

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. This method is widely used to determine the diffusion coefficient (D) of electroactive species. For 3-nitro-1,5-diphenylformazan derivatives, chronoamperometry has been employed to calculate the diffusion coefficients in DMSO. jst.go.jpnih.gov

The diffusion coefficient is a measure of the rate at which the electroactive species moves from the bulk solution to the electrode surface. By analyzing the current decay over time, which follows the Cottrell equation, the diffusion coefficient can be calculated. Studies on PNF and MNF have utilized this technique to provide quantitative data on their mass transport properties in solution. jst.go.jpnih.govresearchgate.net

Table 2: Diffusion Coefficients of Nitro-Substituted Diphenylformazans in DMSO

| Compound | Diffusion Coefficient (D) (cm²/s) |

|---|---|

| 3-(p-nitrophenyl)-1,5-diphenylformazan (PNF) | 2.1 x 10⁻⁶ |

| 3-(m-nitrophenyl)-1,5-diphenylformazan (MNF) | 2.3 x 10⁻⁶ |

Source: Data synthesized from findings in analytical chemistry studies. jst.go.jpnih.govresearchgate.net

These diffusion coefficient values are crucial for understanding the kinetics of the electrochemical reactions and for designing analytical applications based on these compounds.

Influence of Substituents (e.g., Nitro Groups) on Redox Potentials

The nature and position of substituents on the phenyl rings of formazans have a profound impact on their redox potentials. The nitro group (NO₂) is a strong electron-withdrawing group, and its presence significantly influences the electronic properties of the entire molecule. researchgate.net

When attached to the 3-phenyl ring of 1,5-diphenylformazan, the nitro group facilitates the reduction process by lowering the electron density of the π-system. This makes it easier to add an electron to the molecule. As a result, the reduction potentials of nitro-substituted formazans are less negative (i.e., reduction occurs more easily) compared to the unsubstituted 1,3,5-triphenylformazan. jst.go.jpnih.gov The position of the nitro group (meta or para) also has an effect, with the para-substituted isomer (PNF) generally being easier to reduce than the meta-substituted isomer (MNF) due to more effective resonance delocalization of the negative charge in the radical anion. researchgate.net

Conversely, the electron-withdrawing nature of the nitro group makes the removal of an electron from the formazan system more difficult. This is reflected in the oxidation potentials, which are shifted to more positive values for nitro-substituted formazans compared to their unsubstituted counterparts. chem-soc.si This is because the nitro group destabilizes the resulting cationic species formed upon oxidation.

In essence, the nitro group:

Facilitates Reduction: The reduction potential becomes less negative.

Hinders Oxidation: The oxidation potential becomes more positive.

This predictable influence of the nitro group on the redox potentials is a key principle in the design of formazan-based compounds with tailored electrochemical properties for specific applications. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Ab Initio, DFT) on Formazan (B1609692) Structures

Quantum chemical calculations are a cornerstone in the study of formazans, offering precise insights into their structural isomers, relative stabilities, and the energetics of their transformations.

Prediction of Stable Conformations and Tautomeric Forms

A defining characteristic of formazans is their ability to exist in various tautomeric forms and stereoisomers. rsc.orgacs.org The planarity of the formazan backbone is a crucial determinant of its stability, significantly influenced by the formation of an intramolecular hydrogen bond. rsc.orgacs.org This hydrogen bond, typically formed between the N-H group and a nitrogen atom of the azo group, results in a stable, six-membered chelated ring. rsc.org

Computational studies consistently show that the EZZ conformation (often referred to as the syn-trans form) is the most stable for many formazans, a stability conferred by this intramolecular hydrogen bond. psu.edudergipark.org.tr The nature and position of substituents on the phenyl rings can markedly influence the equilibrium between different tautomeric forms. rsc.org For instance, the presence of electron-withdrawing groups, such as the nitro group in (Z,E)-3-nitro-1,5-diphenylformazan, can affect the acidity of the N-H proton and the basicity of the azo nitrogen, thereby influencing tautomeric preferences. jcsp.org.pk Theoretical calculations have been pivotal in predicting the relative stabilities of these various forms, which can be challenging to differentiate through experimental means alone. acs.org

Calculation of Energy Barriers for Isomerization and Proton Transfer

Quantum chemical methods are instrumental in quantifying the energy barriers for dynamic processes in formazans, such as isomerization and proton transfer. acs.orgacs.org Isomerization in formazans often involves rotation around the C-N and N-N bonds, leading to different geometric isomers. acs.org The energy barriers associated with these rotations can be calculated to predict the feasibility and rates of these conformational changes. nih.gov

Proton transfer within the intramolecular hydrogen bond, a form of tautomerization, is a key dynamic feature of formazans. acs.orgresearchgate.net DFT calculations have been successfully used to model the transition state of this proton transfer, providing the activation energy for this process. acs.org For 1,3,5-triphenylformazan (B1222628), a representative formazan, the transition state for tautomerization was found to be approximately 4 kcal/mol above the global minimum at the 6-31G(d) B3LYP level of theory. acs.org The inclusion of solvent models in these calculations was found to have a negligible effect on the barrier height. acs.org These computational insights are crucial for understanding the dynamic behavior of formazans in different environments.

Modeling of Electronic Structure and Spectroscopic Features

Computational modeling provides a powerful lens through which to view the electronic structure of formazans and to interpret their spectroscopic properties.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

The characteristic intense colors of formazans are a result of electronic transitions that can be accurately modeled using time-dependent DFT (TD-DFT) calculations. acs.orgfaccts.de These calculations can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which primarily correspond to π → π* transitions within the delocalized formazan backbone. acs.orgrsc.org

The electronic properties and, consequently, the UV-Vis spectra of formazans are highly sensitive to the substituents on the aryl rings. rsc.orgresearchgate.net Electron-withdrawing or electron-donating groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. TD-DFT calculations can rationalize these shifts by examining the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net

Table 1: Representative Predicted Electronic Transitions for a Formazan Derivative

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 → S1 | ~480-510 | > 0.9 | HOMO → LUMO (π → π*) |

| S0 → S2 | ~340-360 | ~0.1-0.2 | HOMO-1 → LUMO |

| S0 → S3 | ~280-300 | < 0.1 | HOMO → LUMO+1 |

Note: This table presents typical values for formazan derivatives based on published computational studies and serves as a representative example. Specific values for this compound would require dedicated calculations.

Simulation of NMR and IR Spectra for Conformational Assignments

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable tools for the structural elucidation of formazans. researchgate.netnih.gov By calculating the theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for different possible isomers and tautomers, a direct comparison with experimental spectra can be made, enabling unambiguous conformational and structural assignments. researchgate.netrsc.org

For example, the downfield chemical shift of the N-H proton in the ¹H NMR spectrum (often observed between 14 and 15.5 ppm) is a characteristic indicator of a strong intramolecular hydrogen bond. rsc.org Similarly, the position of the N-H stretching vibration in the IR spectrum can provide evidence for the presence and strength of this hydrogen bond. dergipark.org.tr Calculated spectra can help to confirm these assignments and provide a more detailed understanding of the molecule's structure. researchgate.net

Computational Insights into Reaction Mechanisms

For instance, computational studies have been used to investigate the synthesis of formazans, supporting a mechanism where the initial step is the addition of a diazonium ion to the central carbon atom of a phenylhydrazone. acs.org These models can also predict the reactivity of different formazan derivatives, guiding the design of new synthetic strategies and the development of novel formazan-based materials with tailored properties. researchgate.net

Solvent Effects on Formazan Structure and Reactivity Modeling

The structure, and consequently the reactivity and spectral properties of formazans, are notably influenced by the solvent environment. This phenomenon, known as solvatochromism, has been a focus of computational modeling to understand the intricate solute-solvent interactions. researchgate.netnih.gov For formazans, which can exist in several geometric isomers (e.g., trans-syn, trans-anti), the solvent plays a critical role in stabilizing specific conformations. rsc.orgnih.gov

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, have been successful in predicting the absorption spectra of substituted formazans. researchgate.netresearchgate.net These calculations show a good correlation with experimental UV-vis spectra, confirming that the electronic transitions are sensitive to both the substituents and the solvent. researchgate.net For this compound, the presence of the polar nitro group and the phenyl rings suggests a significant interaction with solvents of varying polarity and hydrogen-bonding capability. ontosight.ai

Theoretical models and experimental data indicate that the rate of formazan formation and isomerization can be solvent-dependent. The rate of color development in tetrazolium reactions is inversely proportional to the dielectric constant of the solvent medium. nih.gov Furthermore, polar solvents can lower the activation barrier for isomerization around the C=N bond, while solvents capable of hydrogen bonding can stabilize certain isomers, having an opposite effect. frontiersin.org For example, small, polar solvents like methanol (B129727) and water can form strong intermolecular hydrogen bonds with the nitrogen atoms of the azo linkage, thereby stabilizing the trans-anti-isomer. nih.gov In contrast, the trans-syn isomer is stabilized by an intramolecular hydrogen bond, forming a six-membered chelate ring, and is typically favored in less polar solvents. psu.edunih.gov This interplay of nonspecific solute-solvent interactions and specific hydrogen bonding dictates the conformational equilibrium and the observed solvatochromic behavior. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,5-triphenylformazan |

| Benzaldehyde N-phenylhydrazone |

| Benzenediazonium ion |

| Nitromethane (B149229) |

| 3-cyano-1,5-diarylformazans |

| Tetrazolium salt |

| Bis(formazanate) zinc |

| Bis(formazanate) aluminum |

| Bis(formazanate) iron |

Future Research Trajectories and Open Questions

Exploration of Novel Synthetic Pathways for Substituted Nitroformazans

The classical synthesis of 1,5-diaryl-3-nitroformazans involves the reaction of aryldiazonium cations with the conjugate base of nitromethane (B149229). nih.gov While effective, this method has limitations, particularly when the aromatic groups of the diazonium salt are not stable under the required aqueous conditions. nih.govacs.org Future research is actively pursuing more versatile and robust synthetic methodologies.

One promising direction is the use of nonaqueous and anhydrous reaction conditions, which has been shown to successfully produce 3-nitroformazans with bulky N-aryl substituents that would otherwise fail to form in aqueous systems. nih.govacs.orgresearchgate.net Another significant advancement is the use of arenediazonium tosylates as stable precursors, which allows for a more general and convenient preparation of 3-nitroformazans containing a wide variety of both electron-donating and electron-withdrawing groups. researchgate.net

Further exploration into one-pot, multicomponent reaction strategies could dramatically improve the efficiency and environmental footprint of formazan (B1609692) synthesis. scirp.orgsemanticscholar.org The development of such methods would facilitate the rapid generation of diverse libraries of substituted nitroformazans, which is crucial for systematically studying structure-property relationships and discovering compounds with optimized characteristics for specific applications.

Deeper Understanding of Complex Multicomponent Tautomerism and Solvatochromism

Formazans are structurally complex molecules capable of existing as multiple geometric isomers and tautomers. psu.edudergipark.org.tr The formazan backbone [-N=N-C=N-NH-] allows for four potential geometric isomers (syn/anti and cis/trans, or E/Z notation), and the mobile proton can lead to tautomeric forms. psu.edudergipark.org.trwikipedia.org It has long been suggested that 1,3,5-triphenylformazans and their analogues with small 3-substituents exist as resonance hybrids stabilized by an internal hydrogen bond, forming a pseudo-six-membered ring. psu.edudergipark.org.tr Spectroscopic studies have indicated that 3-nitroformazans exist almost exclusively in a closed trans-syn, s-cis (TSSC) conformation. nih.govacs.org

However, recent findings have challenged this exclusive view. For example, 1,5-bis(4-methoxyphenyl)-3-nitroformazan has been synthesized as a mixture of the expected TSSC isomer and a previously unknown trans-anti, s-cis (TASC) isomer for this class of compounds. researchgate.net This discovery opens a significant question regarding the conformational landscape of nitroformazans and suggests that their structural diversity is greater than previously assumed. Future work should focus on isolating and characterizing these different isomers to fully understand the factors (e.g., substituents, solid-state packing, solvent) that govern their relative stability.

The intense color of formazans is highly sensitive to their environment, a phenomenon known as solvatochromism. The ionization constants and spectral properties of 1,5-diaryl-3-nitroformazans have been shown to vary significantly with solvent composition, such as in 1,4-dioxane-water mixtures. researchgate.netorcid.org This behavior is attributed to specific solute-solvent interactions and the preferential solvation of the different species in equilibrium. researchgate.net These relationships have been quantified using linear solvation energy relationships that correlate thermodynamic data with solvent polarity parameters. researchgate.netorcid.org

| Solvent System | Parameter | Observation | Reference |

| 1,4-Dioxane–Water | pKa | Varies non-linearly with solvent composition, indicating preferential solvation. | researchgate.net |

| 1,4-Dioxane–Water | ΔG° | Correlates well with solvent polarity parameters like Dimroth-Reichardt, ET(30). | researchgate.net |

| Acetonitrile-Water | pKa | Shows a linear relationship with the mole fraction of acetonitrile. | jcsp.org.pk |

Table 1: Summary of Solvatochromic Studies on 3-Nitro-1,5-diarylformazans.

A deeper understanding of this complex interplay between molecular structure, tautomerism, and solvent interactions is essential for designing formazan-based dyes and sensors with precisely controlled colorimetric responses.

Development of Advanced Metal Complexes with Tunable Redox Properties

Formazans are excellent ligands, and their coordination chemistry has been a subject of sporadic interest for decades. psu.edue-journals.in Symmetrical 3-nitro-1,5-diarylformazans act as monoanionic, bidentate ligands, coordinating with metal ions through the nitrogen atoms at the 1 and 5 positions to form a stable, symmetrical six-membered chelate ring. e-journals.inniscpr.res.in Crucially, studies on cobalt(III), nickel(II), and palladium(II) complexes have confirmed that the nitro group at the C3 position does not participate in coordination. e-journals.inniscpr.res.innih.gov

A major trajectory for future research lies in the exploration of the redox-active nature of the formazanate ligand itself. rsc.orgrsc.org Unlike many traditional ligands, the formazan backbone can readily accept and donate electrons. Cyclic voltammetry studies on zinc, aluminum, and rare-earth metal complexes have revealed that these systems undergo multiple, reversible, ligand-centered redox events. rsc.orgresearchgate.netacs.orgnih.gov This means the electronic properties of the resulting metal complex are not solely dictated by the metal center but can be finely tuned through the ligand.

The redox potentials of these formazanate complexes can be altered in a straightforward and predictable manner over a wide range (up to 700 mV) by introducing electron-donating or -withdrawing substituents onto the ligand's aryl rings. acs.org This tunability is a key feature for designing advanced materials.

| Metal Complex System | Redox Events | Key Finding | Reference(s) |

| Bis(formazanate)zinc | Two sequential 1-electron reductions | Redox potentials can be tuned over a ~700 mV range via ligand substitution. | acs.org |

| (Formazanate)aluminum | Two quasi-reversible 1-electron reductions | Demonstrates accessible ligand-based redox reactions in main group metal complexes. | nih.gov |

| (Formazanate)lanthanide | Multiple redox processes | Redox events occur almost exclusively on the formazanate ligand, not the metal. | rsc.org |

Table 2: Selected Electrochemical Properties of Formazanate Metal Complexes.

Future work should expand the range of metal ions used, including those from across the d-block and f-block, to create complexes with novel magnetic, optical, and catalytic properties driven by the redox-active formazanate ligand.

Rational Design of Formazan-Based Materials for Emerging Technologies

The unique and highly tunable properties of nitroformazans and their metal complexes make them prime candidates for the rational design of new functional materials. Their established use as dyes and redox indicators provides a foundation for more sophisticated applications. psu.eduwikipedia.org For instance, the strong solvatochromism and sensitivity to pH could be harnessed to create highly specific optical sensors for environmental monitoring or analytical chemistry. researchgate.netjcsp.org.pk The development of cyclic formazan derivatives has already pointed toward their potential as ion-selective indicators. nih.gov

The ligand-centered redox activity is particularly promising for applications in electronics and energy. The ability to systematically tune the redox potentials of formazanate metal complexes could lead to the development of:

Redox-switchable catalysts: Where the catalytic activity is turned "on" or "off" by changing the oxidation state of the ligand.

Molecular wires and switches: Utilizing the conjugated backbone of the formazan for electron transport in molecular-scale electronic devices.

Electrochromic materials: Where the color of the material changes reversibly upon application of an electrical potential, useful for smart windows and displays.

Semiconducting materials: Research into formazanate-based polymers is an active area for creating new organic semiconductors. rsc.org

Furthermore, the general class of formazans has been investigated for biological applications, including antimicrobial and anticancer research. ontosight.ai While outside the direct scope of materials science, the fundamental understanding gained from designing functional materials could inform the development of new formazan-based therapeutic or diagnostic agents.

Computational Chemistry in Predictive Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for advancing our understanding of formazan chemistry. acs.orgufs.ac.za Given the conformational and tautomeric complexity of these molecules, computational methods provide insights that are often difficult to obtain through experimental means alone.

Future research will increasingly rely on a synergistic relationship between computational and experimental work in several key areas:

Predictive Design: Computational screening can predict the electronic and structural properties of yet-to-be-synthesized nitroformazan derivatives. This allows researchers to prioritize synthetic targets that are most likely to have desired characteristics for a specific application, saving significant time and resources. researchgate.net

Mechanistic Elucidation: DFT calculations can map out reaction pathways for both the synthesis of formazans and the reactivity of their metal complexes. rug.nlacs.org For example, computational studies have been used to calculate the energy barrier for tautomerization and to understand the electronic structure of highly reduced formazanate species. nih.govacs.org

Spectroscopic Interpretation: Theoretical calculations, such as time-dependent DFT (TD-DFT), are crucial for interpreting complex UV-Vis and NMR spectra. They have been successfully used to assign spectral features to specific isomers, as was the case in identifying the novel TASC isomer of a nitroformazan. researchgate.net

An open challenge is the accurate modeling of solvent effects, which are critical to the solvatochromic and reactive behavior of formazans. acs.org Continued development of advanced solvation models will be key to achieving a truly predictive understanding of these systems in solution.

Q & A

Basic Research Questions

Q. What synthetic methods are used to prepare (Z,E)-3-nitro-1,5-diphenylformazan, and how is its structural purity validated?

- Methodology : The compound is synthesized via coupling reactions between arylhydrazines and nitro-substituted benzaldehyde derivatives under acidic or basic conditions. For example, 3-ethyl-1,5-diphenylformazan analogs are recrystallized from ethanol/water mixtures to isolate isomers . Structural validation employs:

- X-ray crystallography : Resolves solid-state configurations (e.g., anti-s-trans vs. syn-s-trans isomers) .

- Solution NMR : Tables 4–7 ( ) provide reference NMR resonances for distinguishing substituent effects .

- UV-Vis spectroscopy : Absorption spectra (e.g., ~562 nm peaks) confirm equilibria between isomers in solution .

Q. How do spectroscopic techniques differentiate Z and E isomers in solid and solution states?

- Solid-state :

- X-ray diffraction : Determines spatial arrangements (e.g., monoclinic P2/c for orange anti-s-trans isomers) .

- Raman spectroscopy : Bands at 1400–1600 cm correlate with C=N and N=N stretching modes, varying between isomers .

- Solution :

- NMR : Chemical shifts for phenyl protons (e.g., δ 7.2–7.8 ppm) differ due to electronic environments of Z/E configurations .

- UV-Vis : Isosbestic points in equilibrated mixtures indicate dynamic interconversion .

Advanced Research Questions

Q. What factors govern the equilibrium between Z and E isomers in solution, and how can they be experimentally manipulated?

- Key factors : Solvent polarity, temperature, and substituent electronic effects. For instance, polar solvents stabilize syn-s-trans isomers due to dipole interactions, while bulky substituents favor anti-s-trans configurations .

- Methodology :

- Variable-temperature NMR : Tracks chemical shift coalescence to estimate activation energy for isomerization .

- Solvent titration : UV-Vis spectra (e.g., , Figures 13–14) quantify isomer ratios in solvents like DMSO or chloroform .

Q. What kinetic models describe the photochromic behavior of this compound?

- Findings : Photoactivation of the orange isomer follows first-order kinetics, with rate constants dependent on solvent hydration and total formazan concentration. For example, water-rich solvents accelerate reversion to the dark-stable red isomer .

- Experimental design :

- Time-resolved UV-Vis : Monitors absorbance decay at λ~500 nm post-irradiation .

- Arrhenius analysis : Derives activation parameters (ΔH‡, ΔS‡) from temperature-dependent kinetics .

Q. How do computational studies enhance understanding of electronic and steric effects in this compound?

- Approach : Density functional theory (DFT) calculates:

- Frontier molecular orbitals : Predicts redox activity and charge-transfer transitions (e.g., nitro group electron-withdrawing effects) .

- Conformational energy barriers : Explains steric hindrance in bulky substituents (e.g., tert-butyl groups) stabilizing anti-s-trans forms .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.